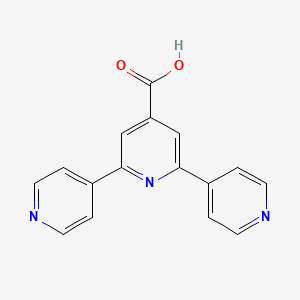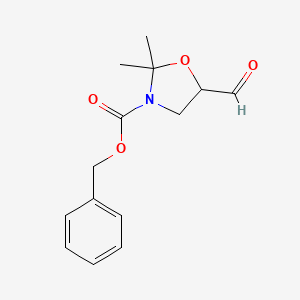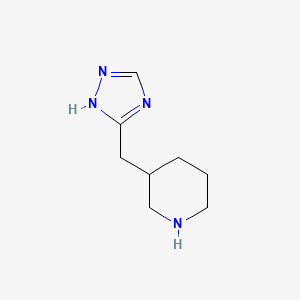![molecular formula C18H10F5N5 B13641648 2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)
2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Imidazo[4,5-c]pyridin-6-amine,N-(5-fluoro-2-pyridinyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridin-6-amine,N-(5-fluoro-2-pyridinyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the fluoro and trifluoromethyl groups can be done using fluorinating agents under controlled conditions.
Coupling Reactions: The final step often involves coupling the imidazopyridine core with the pyridinyl and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine nitrogen atoms.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazopyridines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its effects on various biological pathways.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3H-Imidazo[4,5-c]pyridin-6-amine,N-(5-fluoro-2-pyridinyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]- would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Imidazopyridine Derivatives: These compounds share the imidazopyridine core but differ in their functional groups.
Fluorinated Aromatics: Compounds with similar fluorine substitutions on aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological or chemical properties. Its trifluoromethyl and fluoro substitutions could enhance its stability and bioavailability compared to similar compounds.
特性
分子式 |
C18H10F5N5 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
N-(5-fluoropyridin-2-yl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C18H10F5N5/c19-10-2-4-15(24-7-10)28-16-6-13-14(8-25-16)27-17(26-13)9-1-3-12(20)11(5-9)18(21,22)23/h1-8H,(H,26,27)(H,24,25,28) |
InChIキー |
JRSFNNQMJGDBNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC3=CC(=NC=C3N2)NC4=NC=C(C=C4)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


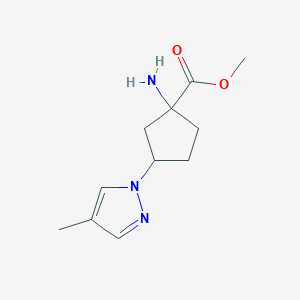


![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


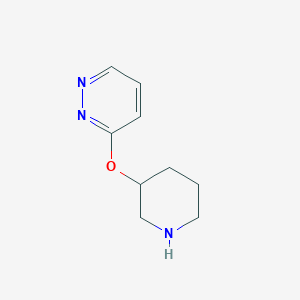
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
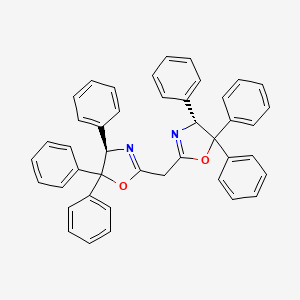
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
